REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]23[CH2:19][CH:14]4[CH2:15][CH:16]([CH2:18][C:12]([C:20]([O:22][CH3:23])=[O:21])([CH2:13]4)[CH2:11]2)[CH2:17]3)=[CH:6][CH:5]=1)([O-])=O.NC1C=CC(C2CCC(C(OC)=O)C2)=CC=1>>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]23[CH2:19][CH:14]4[CH2:15][CH:16]([CH2:18][C:12]([C:20]([O:22][CH3:23])=[O:21])([CH2:13]4)[CH2:11]2)[CH2:17]3)=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C12CC3(CC(CC(C1)C3)C2)C(=O)OC
|
Name
|
Intermediate 84
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1CC(CC1)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C12CC3(CC(CC(C1)C3)C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |